molecular formula C10H17N B14547456 N,N-diethyl-3-methylpent-2-en-4-yn-1-amine CAS No. 61753-35-3

N,N-diethyl-3-methylpent-2-en-4-yn-1-amine

Cat. No.: B14547456
CAS No.: 61753-35-3
M. Wt: 151.25 g/mol
InChI Key: UOAXWEOTEUJWJY-UHFFFAOYSA-N
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Description

N,N-diethyl-3-methylpent-2-en-4-yn-1-amine is an organic compound characterized by its unique structure, which includes both alkyne and amine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-methylpent-2-en-4-yn-1-amine typically involves the reaction of 3-methylpent-2-en-4-yn-1-ol with diethylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The process involves the following steps:

    Formation of the Alkyne Intermediate: The starting material, 3-methylpent-2-en-4-yn-1-ol, is synthesized through the reaction of propargyl alcohol with isobutyraldehyde in the presence of a base.

    Amination Reaction: The alkyne intermediate is then reacted with diethylamine in the presence of a catalyst, such as palladium, to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-methylpent-2-en-4-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Corresponding oxides.

    Reduction: Alkenes or alkanes.

    Substitution: Quaternary ammonium salts.

Scientific Research Applications

N,N-diethyl-3-methylpent-2-en-4-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-methylpent-2-en-4-yn-1-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound’s alkyne group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The amine group can interact with acidic residues on proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-methylpent-2-en-4-yn-1-amine
  • N,N-diethyl-3-methylbut-2-en-4-yn-1-amine
  • N,N-diethyl-3-methylpent-2-en-3-yn-1-amine

Uniqueness

N,N-diethyl-3-methylpent-2-en-4-yn-1-amine is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

61753-35-3

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

N,N-diethyl-3-methylpent-2-en-4-yn-1-amine

InChI

InChI=1S/C10H17N/c1-5-10(4)8-9-11(6-2)7-3/h1,8H,6-7,9H2,2-4H3

InChI Key

UOAXWEOTEUJWJY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC=C(C)C#C

Origin of Product

United States

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